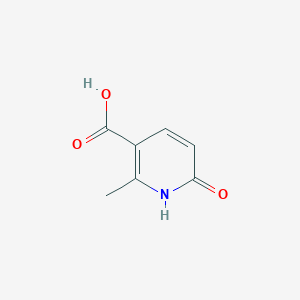

6-Hydroxy-2-methylnicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

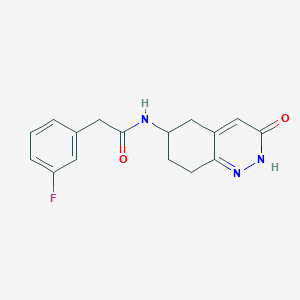

6-Hydroxy-2-methylnicotinic Acid (CAS# 66909-37-3) is a useful research chemical . It has a molecular weight of 153.14 and a molecular formula of C7H7NO3 .

Synthesis Analysis

The synthesis of 6-Hydroxy-2-methylnicotinic Acid can be achieved from ETHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE . More details about the synthesis process can be found in the relevant papers.Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-methylnicotinic Acid includes a molecular formula of C7H7NO3 and a molecular weight of 153.14 . The Canonical SMILES representation isCC1=C(C=CC(=O)N1)C(=O)O . Chemical Reactions Analysis

The chemical reactions involving 6-Hydroxy-2-methylnicotinic Acid can be diverse, depending on the context. It can participate in acid-base reactions, precipitation reactions, or oxidation-reduction reactions .Physical And Chemical Properties Analysis

6-Hydroxy-2-methylnicotinic Acid has a molecular weight of 153.14 and a molecular formula of C7H7NO3 . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Antibacterial Studies

6-Hydroxy-2-methylnicotinic acid has been utilized in the synthesis of new transition metal complexes through microwave irradiation methods. These complexes, featuring cobalt (Co), nickel (Ni), and copper (Cu) ions coordinated with 6-hydroxy-2-methylnicotinic acid, exhibit octahedral geometries. Spectral analysis, including FT-IR and UV-Visible studies, have confirmed the O,O-chelation of the ligand to the metal ions. Moreover, these complexes have been explored for their antibacterial properties against various bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, showcasing their potential in medicinal chemistry and as antibacterial agents (S. Verma & N. Bhojak, 2018).

Photophysical and Electrochemical Studies

Research has also focused on the gas-phase structure of deprotonated 6-hydroxy-2-methylnicotinic acid, investigating its role as a model system for studying tautomerization processes in N-heterocyclic compounds. Through infrared multiple-photon photodissociation spectroscopy and theoretical calculations, the favored tautomer in solvent conditions has been identified, contributing to the understanding of the structural and electronic properties of hydroxypyridine derivatives. This work provides insights into the fundamental chemistry of hydroxynicotinic acids and their potential applications in developing new materials and understanding biological processes (Michael J van Stipdonk et al., 2014).

Luminescent Materials

In another study, 6-hydroxy-2-methylnicotinic acid was used as a bridging ligand to prepare a cadmium coordination polymer with significant potential in nonlinear optical (NLO) applications. The synthesized material exhibited strong fluorescent emission bands and showed a second harmonic generation (SHG) efficiency about eight times that of potassium dihydrogen phosphate (KDP), highlighting its promise in optical and photonic devices. This research not only demonstrates the utility of 6-hydroxy-2-methylnicotinic acid in creating functional materials but also opens new avenues for the development of luminescent and NLO materials (Yin-Hua He et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as niacin, act on nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is likely that it interacts with its targets in a similar way to niacin, which has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

6-Hydroxy-2-methylnicotinic acid likely affects the same biochemical pathways as niacin. Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

It is known that similar compounds, such as 6-methylnicotine, have comparable chemical, pharmacological, and toxicological properties to nicotine . The aerosol transfer efficiency of 6-methylnicotinic acid was found to be similar to that of nicotine .

Result of Action

It is known that similar compounds, such as niacin, play a vital role in maintaining efficient cellular function . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .

Action Environment

It is known that similar compounds, such as niacin, can have their action, efficacy, and stability influenced by environmental factors .

Eigenschaften

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBQPFRWFDTJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)

![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)

![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717826.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2717828.png)

![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)